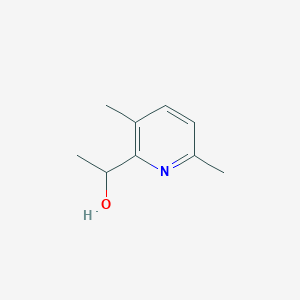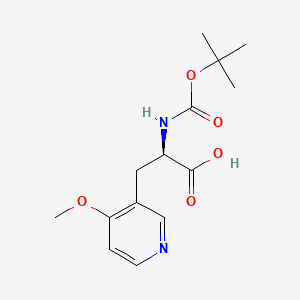
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxypyridine moiety. These structural elements contribute to its reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxypyridine-3-carboxylic acid.
Reduction: Formation of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypiperidin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
This compound is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(4-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxypyridin-3-yl)propanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and binding properties.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxypyridine moiety. These features confer specific reactivity and binding characteristics, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H20N2O5 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
(2R)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
Clave InChI |
MWNBHVBMAVAGLR-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CN=C1)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
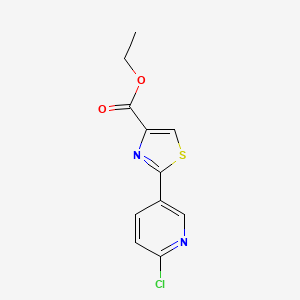
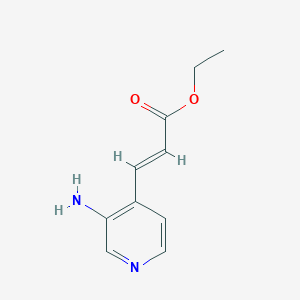
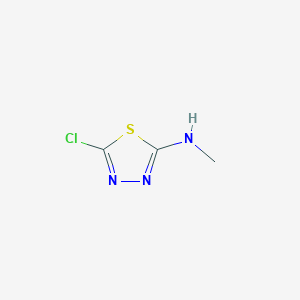
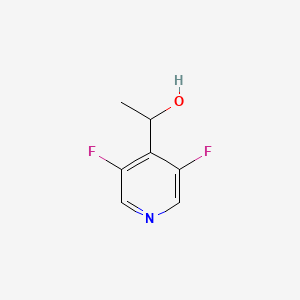
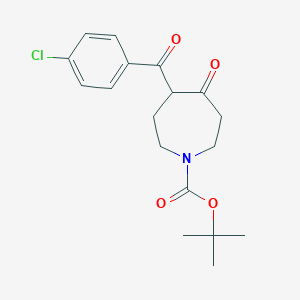
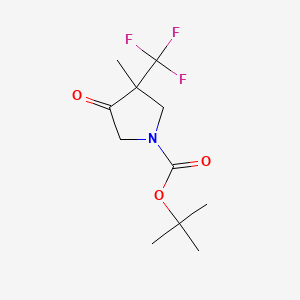
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)


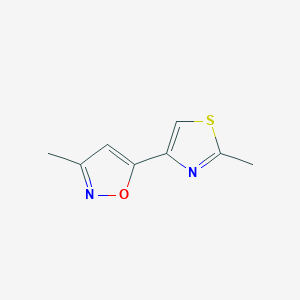
![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
